p-Cresol

Catalog No.
S538736
CAS No.
106-44-5
M.F
C7H8O
CH3C6H4OH
C7H8O
M. Wt
108.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Cresol

CAS Number

106-44-5

Product Name

p-Cresol

IUPAC Name

4-methylphenol

Molecular Formula

C7H8O
CH3C6H4OH
C7H8O

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3

InChI Key

IWDCLRJOBJJRNH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)O

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
21500 mg/L (at 25 °C)
0.20 M
21.5 mg/mL at 25 °C
In water, 2.15X10+4 mg/L at 25 °C
2.5 g in 100 mL water at 50 °C; 5.0 g in 100 mL water at 100 °C. Soluble in aqueous alkali hydroxides. Souble in organic solvents.
Miscible with ethanol, ether, acetone, benzene and carbon tetrachloride
Soluble in vegetable oils, glycerin and dilute alkai
Solubility in water, g/100ml at 25 °C: 1.9 (moderate)
slightly soluble in water
very soluble (in ethanol)
2%

Synonyms

4-cresol, 4-cresol, aluminum salt, 4-cresol, potassium salt, 4-cresol, sodium salt, 4-methylphenol, p-cresol, para-cresol

Canonical SMILES

CC1=CC=C(C=C1)O

Description

The exact mass of the compound p-Cresol is 108.0575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)21500 mg/l (at 25 °c)0.20 m21.5 mg/ml at 25 °cin water, 2.15x10+4 mg/l at 25 °c2.5 g in 100 ml water at 50 °c; 5.0 g in 100 ml water at 100 °c. soluble in aqueous alkali hydroxides. souble in organic solvents.miscible with ethanol, ether, acetone, benzene and carbon tetrachloridesoluble in vegetable oils, glycerin and dilute alkai21.5 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 1.9 (moderate)slightly soluble in watervery soluble (in ethanol)2%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756709. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Supplementary Records. It belongs to the ontological category of cresol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Precursor for Pharmaceutical Synthesis

p-Cresol serves as a starting material for synthesizing various pharmaceutical compounds. One notable example is Bupranolol, a non-selective beta-blocker medication used to treat hypertension (high blood pressure) and angina pectoris (chest pain) [1].

[1] p-Cresol, 99%, Thermo Scientific Chemicals

Development of Antioxidants

Research explores the potential of p-Cresol derivatives as antioxidants. These molecules help prevent the degradation of other substances caused by free radicals, which are highly reactive molecules that can damage cells. One such derivative, Butylated Hydroxytoluene (BHT), is a common antioxidant used in food and cosmetic products [1].

[1] p-Cresol, 99%, Thermo Scientific Chemicals

p-Cresol, also known as 4-methylphenol, is an organic compound with the formula CH₃C₆H₄OH. It is a colorless solid with a tar-like odor []. p-Cresol is a derivative of phenol, where a methyl group (CH₃) is attached to the benzene ring at the para (p) position, meaning the fourth carbon []. This distinguishes it from its isomers, o-cresol and m-cresol, where the methyl group is attached at different positions on the ring [].

p-Cresol is naturally produced by the intestinal microbiota in humans and animals during the breakdown of protein []. It is also a component of tobacco smoke []. While p-Cresol itself is not a major scientific research focus, it has significance as an intermediate in the production of various other chemicals [, ].


Molecular Structure Analysis

p-Cresol has a simple aromatic structure consisting of a benzene ring with a hydroxyl group (OH) attached at the para position and a methyl group (CH₃) attached at the same carbon []. This structure gives p-Cresol some key features:

  • Aromatic character: The presence of the benzene ring grants p-Cresol aromatic character, making it stable and resistant to many reactions [].
  • Polarity: The hydroxyl group introduces polarity into the molecule, allowing it to form hydrogen bonds with water and other polar molecules []. However, the methyl group contributes a non-polar character, affecting its overall solubility.

Chemical Reactions Analysis

p-Cresol can undergo various chemical reactions. Here are some relevant examples:

  • Nitration

    p-Cresol can be nitrated with nitric acid to form 4-nitrocresol, a precursor to herbicides [].

  • Oxidation

    p-Cresol can be oxidized to form various products depending on the oxidizing agent. For instance, strong oxidizers like chromic acid can convert it to p-quinone [].

  • Esterification

    p-Cresol can react with carboxylic acids to form esters, which are used in various applications like fragrances and plasticizers [].


Physical And Chemical Properties Analysis

  • Melting point: 35.5 °C []
  • Boiling point: 202.5 °C []
  • Density: 1.01 g/cm³ (at 40 °C) []
  • Solubility: Slightly soluble in water (2.8 g/L at 25 °C) []. Soluble in organic solvents like ethanol, ether, and acetone [].
  • Flash point: 86 °C []
  • Stability: Stable under normal storage conditions [].

Mechanism of Action (Not Applicable)

p-Cresol does not have a well-defined mechanism of action in biological systems. However, its role as a uremic toxin suggests it may contribute to kidney problems []. Additionally, its attraction to female mosquitoes indicates a potential role in insect behavior, but further research is needed [].

p-Cresol is a hazardous compound and should be handled with care. Here are some key safety concerns:

  • Toxicity: p-Cresol is moderately toxic upon ingestion, inhalation, or skin contact []. It can cause irritation of the skin, eyes, and respiratory tract [].
  • Flammability: p-Cresol is flammable with a flash point of 86 °C [].
  • Environmental impact: p-Cresol is harmful to aquatic life and can be persistent in the environment [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

P-cresol is a colorless solid with a tar like odor. Sinks and mixes slowly with water. (USCG, 1999)
Liquid; PelletsLargeCrystals
Solid
COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT.
Colourless to pink crystals, tarry-smoky medicinal odour
Crystalline solid with a sweet, tarry odor. [Note: A liquid above 95°F.]

Color/Form

Crystalline solid [Note: A liquid above 95 degees F]

XLogP3

1.9

Exact Mass

108.0575

Boiling Point

395.2 °F at 760 mm Hg (NTP, 1992)
201.9 °C
202 °C
396°F

Flash Point

187 °F (NTP, 1992)
85 °C (185 °F) - closed cup
187 °F (86 °C) (Closed cup)
86 °C c.c.
187°F

Vapor Density

3.72 (NTP, 1992) (Relative to Air)
3.7 (Air = 1)
Relative vapor density (air = 1): 1.00

Density

1.034 at 68 °F (USCG, 1999)
d204 1.03
1.0185 at 40 °C/4 °C
1.02 g/cm³
1.04

LogP

1.94
1.94 (LogP)
1.94
log Kow = 1.94

Odor

Phenolic odor
Sweet, tarry odo

Appearance

Solid powder

Melting Point

94.6 °F (NTP, 1992)
35.5 °C
Mp 36 °
34.77 °C
35.5°C
35 °C
95°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1MXY2UM8NV

Related CAS

1121-70-6 (hydrochloride salt)
72269-62-6 (aluminum salt)

GHS Hazard Statements

Aggregated GHS information provided by 2528 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311 (17.48%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): Local antiseptic, parasiticide, disinfectant; has been used as an intestinal antiseptic
Disinfectant

Vapor Pressure

0.04 mm Hg at 68 °F ; 0.11 mm Hg at 77° F (NTP, 1992)
0.11 mmHg
0.11 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 15
(77°F): 0.11 mmHg

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

106-44-5
1319-77-3
2876-02-0

Wikipedia

Para-cresol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Carcinogens, Flammable - 2nd degree
Cosmetics -> Antimicrobial

Methods of Manufacturing

... From benzene by the cumene process. Method of purification: crystallization.
... p-Cymene is oxidized and cleaved to produce p-cresol and acetone
Para-cresol is prepared synthetically by methylation of phenol using methanol or by fusion hydrolysis of toluenesulfonic acid
Most nonsynthetic cresol used in industry is derived from petroleum or coal tar acids. Petroleum-based cresol is a by-product of the naphtha-cracking process and is present in the spent caustic liquor used to wash petroleum distillate. Coal tar acids are obtained from coke oven by-products, gas-retort oven tars and distilled tar by-products. The initial fractionation of petroleum or coal tar acids yields a phenolic mixture composed mainly of cresol, phenol, and xylenols. Pure o-cresol can be obtained by further distillation of this mixture, but because of their similar boiling points, the meta and para isomers of cresol must be separated by other methods.
p-Cresol is a 4-methyl deriviative of phenol and is prepared from m-toluic acid or obtained from coal tar or petroleum. Crude cresol is obtained by distilling "gray phenic acid" at a temperature of 180 to 201 °C. p-Cresol may be separated from the crude or purified mixture by repeated fractional distillation in vacuo. It can also be prepared synthetically by diazotization of the specific toluene, or by fusion of the corresponding toluenesulfonic acid with sodium hydroxide.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Mining (except oil and gas) and support activities
Paint and coating manufacturing
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Phenol, 4-methyl-: ACTIVE
Meta- & para-cresol are separated by treating the mixture with sulfuric acid. ... Liquid fraction, when hydrolyzed with steam at 130 °C, yields meta-cresol, which may be further purified by double distillation in vacuo.
Zeolite absorbants are used to separate p-cresol from m-cresol after coal tar distillation

Analytic Laboratory Methods

Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: p-cresol; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: not provided.
Method: DOE OH100R; Procedure: high performance liquid chromatography with ultraviolet absorbance detection; Analyte: p-cresol; Matrix: leachates and aqueous liquid-waste samples; Detection Limit: 2.1 mg/L.
Method: DOE OM100R; Procedure: capillary column ion trap mass spectrometry; Analyte: p-cresol; Matrix: extracts prepared from all types of solid waste matrices, soils, and groundwater; Detection Limit: 42 ug/L.
Method: EPA-RCA 8041A; Procedure: gas chromatography; Analyte: p-cresol; Matrix: aqueous and non-aqueous samples; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for p-CRESOL (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

Gas chromatographic determination of p-cresol in urine is discussed.
The concentrations of phenol and cresol in alkaline solutions were determined quantitatively using a colorimetric procedure. When reacted with Folin-Denis reagent, the compounds yielded distinct colors whose intensities could be measured. The concentration of the cresol isomers was determined as total cresol. This method has been applied to analysis of cresol and phenol in biologic fluids, such as blood and urine.
Analytical methods for determining cresols in biological materials.[Table#3631]

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Air and light sensitive. Handle and store under inert gas.
Avoid loading together with explosives, oxidizing materials and organic peroxides.
Store in a cool, dry, well ventilated location. Separate from oxidizing materials.
All bulk containers that hold cresol shall carry, in a readily visible location, a label that bears the trade name of the product, if appropriate, and information on the effects of exposure to the compound on human health.
Cresol should be stored in iron or steel containers, properly labelled.

Interactions

/LABORATORY ANIMALS: Chronic Exposure or Carcinogenicity/ Mice were given a single dermal application of 9,10-dimethyl-1,2-benzanthracene (DMBA), a cancer initiator, followed by application of 20% solutions of o-, p-, or m-cresol in benzene twice a week for 12 weeks. This level of cresols exposure proved to be acutely toxic, producing relatively high nontumor-related mortality. Consequently, all tumor results were based on number of survivors (14-20 per group). Promotion with cresols led to increases in the average number of skin papillomas per mouse and the percentage of exposed mice with at least one papilloma. o-Cresol was the most potent isomer, and p-cresol the least. Carcinomas were not observed following cresols exposure, although the observed papillomas have the potential to develop into carcinomas. A problem with the study was use of benzene, a known carcinogen, as the solvent for the cresols. However, benzene controls in the cresols experiment did not develop papillomas, and neither did benzene controls in four parallel series of experiments (a few papillomas were observed in a fifth benzene control group). Therefore, the results of this study showing that all three cresol isomers are capable of promoting skin tumors initiated by DMBA appear to be valid.
P-cresol is a well-known uremic toxin and environmental toxicant that may affect platelet functions. In this study, p-cresol (1-5 uM) inhibited the arachidonic acid (AA)-induced platelet aggregation, with 47% and 82% of inhibition at concentrations of 2 and 5 uM, respectively. Under similar experimental condition, p-cresol showed little effect on the U46619-induced platelet aggregation. p-cresol (<500 uM) revealed no discernable cytotoxicity to platelets as analyzed by quantification of lactate dehydrogenase release. Antiplatelet effect of p-cresol was related to inhibition of thromboxane A(2) (TXA(2)) and prostaglandin D(2) (PGD(2)) formation. P-cresol (2-100 uM) partly inhibited the AA-induced reactive oxygen species (ROS) production as well as the extracellular signal-regulated kinase (ERK1/2) and p38 phosphorylation in platelets. P-cresol further inhibited the AA-induced aggregation of rabbit platelet-rich plasma (PRP) with an IC50 of 2 uM and aggregation of human PRP (IC50 = 13.6 uM). Intravenous administration of p-cresol (250-1000 nmole) into mice effectively suppressed the ex vivo platelet aggregation, whereas showed little effect on the value of RBC, hemoglobin (HGB), hematocrit, MCV, MCH, MCHC, platelets and lymphocyte counts. These results indicate that in acute p-cresol-poisoning and long-term exposure to cresol as in severe uremic patients, p-cresol may potentially inhibit blood clot formation and lead to hemorrhagic disorders via inhibition of platelet aggregation, ROS production, ERK/p38 activation and TXA(2) production.
... DNA adduct formation in myeloperoxidase containing HL-60 cells treated with the toluene metabolite p-cresol /was examined/. Treatment of HL-60 cells with the combination of p-cresol and H2O2 produced four DNA adducts 1: (75.0%), 2: (9.1%), 3: (7.0%) and 4: (8.8%) and adduct levels ranging from 0.3 to 33.6 x 10-7. The levels of DNA adducts formed by p-cresol were dependent on concentrations of p-cresol, H2O2 and treatment time. In vitro incubation of p-cresol with myeloperoxidase and H2O2 produced three DNA adducts 1: (40.5%), 2: (28.4%) and 3: (29.7%) with a relative adduct level of 0.7x10-7. The quinone methide derivative of p-cresol (PCQM) was prepared by Ag(I)O oxidation. Reaction of calf thymus DNA with PCQM produced four adducts 1: (18.5%), 2: (36.4%), 3: (29.0%) and 5: (16.0%) with a relative adduct level 1.6x10-7. Rechromatography analyses indicates that DNA adducts 1-3 formed in HL-60 cells treated with p-cresol and after myeloperoxidase activation of p-cresol were similar to those formed by reaction of DNA with PCQM. This observation suggests that p-cresol is activated to a quinone methide intermediate in each of these activation systems. Taken together, these results suggest PCQM is the reactive intermediate leading to the formation of DNA adducts in HL-60 cells treated with p-cresol. Furthermore, the DNA adducts formed by PCQM may provide a biomarker to assess occupational exposure to toluene.

Stability Shelf Life

Crystals or liquid darken with exposure to air and light.
Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Microbial analysis and enrichment of anaerobic phenol and p-cresol degrading consortia with addition of AQDS

Mingmei Chi, Xiaoli Su, Xiaojiao Sun, Yan Xu, Xiaoxia Wang, Yanling Qiu
PMID: 34388127   DOI: 10.2166/wst.2021.264

Abstract

Quinones and humus are ubiquitous in the biosphere and play an important role in the anaerobic biodegradation and biotransformation of organic acids, poisonous compounds as well as inorganic compounds. The impact of humic model compound, anthraquinone-2, 6-disulfonate (AQDS) on anaerobic phenol and p-cresol degradation were studied. Four methanogenic AQDS-free phenol and p-cresol enrichments and two phenol-AQDS enrichments were obtained using two sludges with potential biodegradability of phenol and cresol isomers as inoculum. 16S rRNA gene-cloning analysis combined with fluorescence in situ hybridization revealed that syntrophic aromatic compound degrading bacterium Syntrophorhabdus aromaticivorans was dominant in four AQDS-free enrichments, whereas phenol degrading Cryptanaerobacter phenolicus was dominant in two phenol-AQDS enrichments. Neither co-culture of S. aromaticivorans with Methanospirillum hungatei nor two phenol-AQDS enrichments could metabolize phenol using AQDS as the terminal electron acceptor. Further degradation experiments suggested that C. phenolicus related microbes in two phenol-AQDS enrichments were responsible for the conversion of phenol to benzoate, and benzoate was further degraded by benzoate degraders of Syntrophus aciditrophicus or Sporotomaculum syntrophicum to acetate.


A targeted ultra performance liquid chromatography - Tandem mass spectrometric assay for tyrosine and metabolites in urine and plasma: Application to the effects of antibiotics on mice

Marine P M Letertre, Antonis Myridakis, Luke Whiley, Stéphane Camuzeaux, Matthew R Lewis, Katie E Chappell, Annie Thaikkatil, Marc-Emmanuel Dumas, Jeremy K Nicholson, Jonathan R Swann, Ian D Wilson
PMID: 33460909   DOI: 10.1016/j.jchromb.2020.122511

Abstract

Tyrosine plays a key role in mammalian biochemistry and defects in its metabolism (e.g., tyrosinemia, alkaptonuria etc.) have significant adverse consequences for those affected if left untreated. In addition, gut bacterially-derived p-cresol and its metabolites are of interest as a result of various effects on host xenobiotic metabolism. A fit-for-purpose quantitative ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assay was developed to target and quantify tyrosine and eleven metabolites in urine and plasma. Dansylation, using dansyl chloride, was used to improve chromatographic and mass spectral properties for tyrosine and nine phenolic metabolites, with detection using positive electrospray ionisation (ESI). The sulfate and glucuronide conjugates of p-cresol, where the phenol group was blocked, were quantified intact, using negative ESI via polarity switching during the same run. Sample preparation for urine and plasma involved deproteinization by solvent precipitation (of acetonitrile:isopropyl alcohol (1:1 v/v)) followed by in situ dansylation in 96 well plates. To minimize sample and solvent usage, and maximize sensitivity, analysis was performed using microbore reversed-phase gradient UPLC on a C8 phase with a 7.5 min. cycle time. The coefficients of variation obtained were <15%, with lower limits of quantification ranging from 5 to 250 nM depending upon the analyte. The method was applied to plasma and urine samples obtained from mice placed on a high tyrosine diet with one subgroup of animals subsequently receiving antibiotics to suppress the gut microbiota. Whilst plasma profiles were largely unaffected by antibiotic treatment clear reductions in the amount of p-cresol sulfate and p-cresol glucuronide excreted in the urine were observed for these mice.


Simultaneous photocatalytic reduction of hexavalent chromium and oxidation of p-cresol over AgO decorated on fibrous silica zirconia

F F A Aziz, A A Jalil, N S Hassan, A A Fauzi, M S Azami
PMID: 34091265   DOI: 10.1016/j.envpol.2021.117490

Abstract

The co-existence of heavy metals and organic compounds including Cr(VI) and p-cresol (pC) in water environment becoming a challenge in the treatment processes. Herein, the synchronous photocatalytic reduction of Cr(VI) and oxidation of pC by silver oxide decorated on fibrous silica zirconia (AgO/FSZr) was reported. In this study, the catalysts were successfully developed using microemulsion and electrochemical techniques with various AgO loading (1, 5 and 10 wt%) and presented as 1, 5 and 10-AgO/FSZr. Catalytic activity was tested towards simultaneous photoredox of hexavalent chromium and p-cresol (Cr(VI)/pC) and was ranked as followed: 5-AgO/FSZr (96/78%) > 10-AgO/FSZr (87/61%) > 1-AgO/FSZr (47/24%) > FSZr (34/20%). The highest photocatalytic activity of 5-AgO/FSZr was established due to the strong interaction between FSZr and AgO and the lowest band gap energy, which resulted in less electron-hole recombination and further enhanced the photoredox activity. Cr(VI) ions act as a bridge between the positive charge of catalyst and cationic pC in pH 1 solution which can improve the photocatalytic reduction and oxidation of Cr(VI) and pC, respectively. The scavenger experiments further confirmed that the photogenerated electrons (e
) act as the main species for Cr(VI) to be reduced to Cr(III) while holes (h
) and hydroxyl radicals are domain for photooxidation of pC. The 5-AgO/FSZr was stable after 5 cycles of reaction, suggesting its potential for removal of Cr(VI) and pC simultaneously in the chemical industries.


P-cresol degradation through Fe(III)-EDDS/H

Meng Xiao, Yanfeng Qi, Qingmin Feng, Kun Li, Kaiqi Fan, Tingting Huang, Pei Qu, Hengjun Gai, Hongbing Song
PMID: 33385667   DOI: 10.1016/j.chemosphere.2020.129436

Abstract

P-cresol is a highly toxic phenolic pollutant in coal chemical wastewater. The effective removal of p-cresol is of great significance to the ecological environment. In this study, the degradation of p-cresol by the Fe(III)-EDDS/H
O
Fenton-like reaction modified by Mn
was investigated. The results showed that the removal rate of p-cresol could be significantly increased by the addition of Mn
under neutral and weakly alkaline conditions (pH 6.5-8.5). Acidic conditions (pH 3.5) were not conducive to the Fenton-like reaction. This is because a neutral or weakly alkaline environment is conducive to Mn
-EDDS complex formation, which can produce O
to accelerate the reduction of Fe(III), and the efficiency of p-cresol degradation through a Fenton-like reaction catalyzed by the Fe(III)-EDDS complex is significantly improved. In addition, the degradation of EDDS through ·OH was reduced by O
, which maintained and stabilized the Mn
-EDDS complex and Fe(III)-EDDS complex. Under neutral conditions, the optimal dosage of Fe(III) is 0.7 mM, and the optimal molar ratios are EDDS/Fe(III) = 1: 1, Mn
/Fe(III) = 1: 1, and H
O
/Fe(III) = 15: 1. The addition of free radical clearance isopropanol and CHCl
proved that ·OH was the main active substance in the p-cresol degradation process.


Dicopper(II) Complexes of

Yuki Kadoya, Machi Hata, Yoshiki Tanaka, Atsuhiro Hirohata, Yutaka Hitomi, Masahito Kodera
PMID: 33259197   DOI: 10.1021/acs.inorgchem.0c02954

Abstract

Dicopper complexes of a new
-cresol-2,6-bis(dpa) amide-tether ligand (HL1), [Cu
(μ-OH
)(μ-1,3-OAc)(L1)](ClO
)
(
) and [Cu
(μ-1,1-OAc)(μ-1,3-OAc)(L1)]X (X = ClO
(
), OAc (
)) were synthesized and structurally characterized.
rapidly cleaves supercoiled plasmid DNA by activating H
O
at neutral pH to a linear DNA and shows remarkable cytotoxicity in comparison with related complexes. As
is more cytotoxic than HL1, the dicopper core is kept in the cell. A boron dipyrromethene (Bodipy)-modified complex of the
-cresol-2,6-bis(dpa) amide-tether ligand having a Bodipy pendant (HL2), [Cu
(μ-OAc)
(L2)](OAc) (
), was synthesized to visualize intracellular behavior, suggesting that
attacks the nucleolus and mitochondria. A comet assay clearly shows that
does not cleave nuclear DNA. The apoptotic cell death is evidenced from flow cytometry.


Near real-time analysis of para-cresol in wastewater with a laccase-carbon nanotube-based biosensor

Ke Zhao, Andrei Veksha, Liya Ge, Grzegorz Lisak
PMID: 33121813   DOI: 10.1016/j.chemosphere.2020.128699

Abstract

Para-Cresol is a water-soluble organic pollutant, which is harmful to organisms even at low concentrations. Therefore, it is important to rapidly detect the p-cresol in wastewater as well as natural water. In this work, a new, simple and stable biosensor was developed for on-site quantitatively determination and near real-time monitoring p-cresol in wastewater. The new biosensor was designed and fabricated using a screen-printed carbon electrode (SPCE) modified by waste-derived carbon nanotubes (CNTs) immobilized with laccase (LAC). The fabrication processes and performance of the biosensors were systematically characterized and optimized by Fourier transform infrared spectroscopy (FTIR), field emission scanning electron microscope (FESEM), transmission electron microscopy (TEM) and electrochemical methods. With improved conductivity, the proposed biosensor could provide the direct quantitation of p-cresol. The linear range of the biosensor is 0.2-25 ppm of p-cresol with a detection limit of 0.05 ppm. Additionally, the biosensor exhibited high reproducibility, stability and reusability during the validation. More importantly, the biosensor was successfully applied for the rapid detection of p-cresol in environmental lab wastewater under the interference of metal ions and other organics, and the results were consistent with high-performance liquid chromatography (HPLC). Finally, the biosensor with a portable potentiostat was approved as an easy-to-use, sensitive and inexpensive platform that could provide near real-time monitoring of p-cresol concentration in wastewater during Fenton oxidation treatment process.


P

Witchayapon Kamprom, Tulyapruek Tawonsawatruk, Sumana Mas-Oodi, Korrarit Anansilp, Manoch Rattanasompattikul, Aungkura Supokawej
PMID: 33437209   DOI: 10.7150/ijms.48492

Abstract

Chronic kidney disease (CKD) patients obtained high levels of uremic toxins progressively develop several complications including bone fractures. Protein-bound uremic toxins especially p-cresol and indoxyl sulfate are hardly eliminated due to their high molecular weight. Thus, the abnormality of bone in CKD patient could be potentially resulted from the accumulation of uremic toxins. To determine whether protein-bound uremic toxins have an impact on osteogenesis, mesenchymal stem cells were treated with either p-cresol or indoxyl sulfate under
osteogenic differentiation. The effects of uremic toxins on MSC-osteoblastic differentiation were investigated by evaluation of bone phenotype. The results demonstrated that p-cresol and indoxyl sulfate down-regulated the transcriptional level of collagen type I, deceased alkaline phosphatase activity, and impaired mineralization of MSC-osteoblastic cells. Furthermore, p-cresol and indoxyl sulfate gradually increased senescence-associated beta-galactosidase positive cells while upregulated the expression of
which participate in senescent process. Our findings clearly revealed that the presence of uremic toxins dose-dependently influenced a gradual deterioration of osteogenesis. The effects partially mediate through the activation of senescence-associated gene lead to the impairment of osteogenesis. Therefore, the management of cellular senescence triggered by uremic toxins could be considered as an alternative therapeutic approach to prevent bone abnormality in CKD patients.


Knockdown of CK2α reduces

Yeo Min Yoon, Gyeongyun Go, Chul Won Yun, Ji Ho Lim, Sang Hun Lee
PMID: 33162813   DOI: 10.7150/ijms.48429

Abstract

Renal fibrosis is one of the main causes of chronic kidney disease. Many studies have focused on fibroblasts and myofibroblasts involved in renal fibrogenesis. Recently, several studies have reported that renal proximal tubule epithelial cells are possible initiators of renal fibrosis. However, the mechanism through which cells induce renal fibrosis is poorly understood. In this study, we found that CK2α induces fibrosis in renal proximal tubule epithelial cells (TH1) by regulating the expression of profilin-1 (Pfn1). CKD mouse model and TH1 cells treated with
-cresol also showed an increased level of Pfn1. The knockdown of CK2α suppressed fibrosis in TH1 cells via the downregulation of Pfn1. In particular, CK2α knockdown inhibited the expression of stress fibers and fibrosis-related proteins in
-cresol-treated TH1 cells. Furthermore, the knockdown of CK2α inhibited mitochondrial dysfunction and restored cellular senescence and cell cycle in
-cresol-treated TH1 cells. These results indicate that CK2α induces renal fibrosis through Pfn1, which makes CK2α a key target molecule in the treatment of fibrosis related to chronic kidney disease.


The microbial metabolite p-Cresol induces autistic-like behaviors in mice by remodeling the gut microbiota

Patricia Bermudez-Martin, Jérôme A J Becker, Nicolas Caramello, Sebastian P Fernandez, Renan Costa-Campos, Juliette Canaguier, Susana Barbosa, Laura Martinez-Gili, Antonis Myridakis, Marc-Emmanuel Dumas, Aurélia Bruneau, Claire Cherbuy, Philippe Langella, Jacques Callebert, Jean-Marie Launay, Joëlle Chabry, Jacques Barik, Julie Le Merrer, Nicolas Glaichenhaus, Laetitia Davidovic
PMID: 34238386   DOI: 10.1186/s40168-021-01103-z

Abstract

Autism spectrum disorders (ASD) are associated with dysregulation of the microbiota-gut-brain axis, changes in microbiota composition as well as in the fecal, serum, and urine levels of microbial metabolites. Yet a causal relationship between dysregulation of the microbiota-gut-brain axis and ASD remains to be demonstrated. Here, we hypothesized that the microbial metabolite p-Cresol, which is more abundant in ASD patients compared to neurotypical individuals, could induce ASD-like behavior in mice.
Mice exposed to p-Cresol for 4 weeks in drinking water presented social behavior deficits, stereotypies, and perseverative behaviors, but no changes in anxiety, locomotion, or cognition. Abnormal social behavior induced by p-Cresol was associated with decreased activity of central dopamine neurons involved in the social reward circuit. Further, p-Cresol induced changes in microbiota composition and social behavior deficits could be transferred from p-Cresol-treated mice to control mice by fecal microbiota transplantation (FMT). We also showed that mice transplanted with the microbiota of p-Cresol-treated mice exhibited increased fecal p-Cresol excretion, compared to mice transplanted with the microbiota of control mice. In addition, we identified possible p-Cresol bacterial producers. Lastly, the microbiota of control mice rescued social interactions, dopamine neurons excitability, and fecal p-Cresol levels when transplanted to p-Cresol-treated mice.
The microbial metabolite p-Cresol induces selectively ASD core behavioral symptoms in mice. Social behavior deficits induced by p-Cresol are dependant on changes in microbiota composition. Our study paves the way for therapeutic interventions targeting the microbiota and p-Cresol production to treat patients with ASD. Video abstract.


Explore Compound Types